

Spectroscopic Analysis of (S)-Methyl 3-hydroxybutanoate: A Technical Overview

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Compound of Interest		
Compound Name:	(S)-Methyl 3-hydroxybutanoate	
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(S)-Methyl 3-hydroxybutanoate is a chiral ester with applications as a building block in the synthesis of pharmaceuticals and natural products.[1][2] Its chemical structure and purity are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth look at the spectroscopic data and the experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3][4]

Proton NMR spectroscopy of **(S)-Methyl 3-hydroxybutanoate** reveals four distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.



Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
-CH₃ (on C4)	1.23	d	6.3
-CH ₂ -	2.43 - 2.49	dd	5.5, 6.8
-OCH₃	3.71	S	
-CH(OH)-	4.21	m	_
-OH	3.25	s (broad)	

Data sourced from various spectral databases.[5][6]

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in **(S)-Methyl 3-hydroxybutanoate** gives rise to a distinct signal.

Assignment	Chemical Shift (ppm)
-CH₃ (on C4)	22.5
-CH ₂ -	44.9
-OCH₃	51.6
-CH(OH)-	64.3
-C=O	172.8

Data sourced from spectral databases.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of **(S)-Methyl 3-hydroxybutanoate**, typically run as a neat liquid, displays characteristic absorption bands.[8]



Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3400 (broad)	О-Н	Stretching
~2970	C-H (sp³)	Stretching
~1735	C=O (ester)	Stretching
~1180	C-O (ester)	Stretching

Characteristic absorption ranges for functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] For a volatile compound like **(S)-Methyl 3-hydroxybutanoate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method of analysis.[10][11] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Possible Fragment
43	High	[CH₃CO]+
45	High	[COOH]+
74	Moderate	[CH₃OC(O)CH₂]+
103	Low	[M-CH ₃] ⁺
118	Low	[M]+ (Molecular Ion)

Data interpretation based on typical fragmentation patterns and spectral databases.[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol



- Sample Preparation: Dissolve 5-25 mg of **(S)-Methyl 3-hydroxybutanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][12]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
- Data Acquisition: A series of radio-frequency pulses are applied to the sample, and the
 resulting free induction decay (FID) signal is recorded.[4] For quantitative results, a sufficient
 relaxation delay (at least 5 times the T1 value) between scans is necessary.[13]
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy Protocol (Neat Liquid)

- Sample Preparation: As **(S)-Methyl 3-hydroxybutanoate** is a liquid, it can be analyzed directly as a thin film.[14] Place one to two drops of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[15]
- Cell Assembly: Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[14][15]
- Data Acquisition: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[7] Record the spectrum, typically in the range of 4000-600 cm⁻¹.
- Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone and returned to a desiccator to prevent damage from moisture.[14][15]

Mass Spectrometry Protocol (GC-MS)

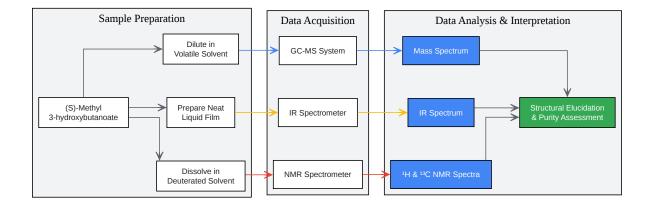
- Sample Preparation: Prepare a dilute solution of **(S)-Methyl 3-hydroxybutanoate** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
- Injection: Inject a small volume (typically 1 μ L) of the sample solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.



- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- Ionization and Mass Analysis: As the separated components elute from the GC column, they
 enter the mass spectrometer. In the ion source (commonly using electron ionization), the
 molecules are bombarded with electrons, causing them to ionize and fragment. The resulting
 ions are then separated by the mass analyzer according to their mass-to-charge ratio, and a
 detector records their abundance.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.



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